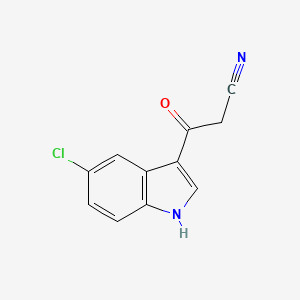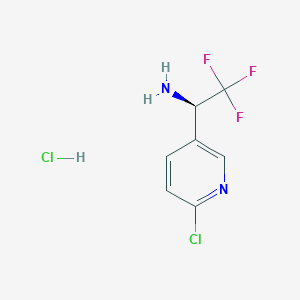
Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoatehcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula
C13H19NO2Cl
. - It belongs to the class of organic compounds known as esters, specifically carboxylic acid esters.
- The compound contains an amino group (NH2) and an ester functional group (RCOOR’) attached to the same carbon atom.
- The chiral center in the molecule gives rise to the (S)-configuration.
- It is used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride involves the reaction of 2,5-dimethylphenyl methyl carbinol with an appropriate acid chloride (e.g., propanoyl chloride) in the presence of a base (such as pyridine or triethylamine).
Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures.
Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions in specialized reactors.
Analyse Chemischer Reaktionen
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: The major product is Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride itself.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity (e.g., enzyme inhibition, receptor binding).
Medicine: May have applications in drug design or as a precursor for pharmaceuticals.
Industry: Used in the production of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific application.
- For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, disrupting its function.
- Further research is needed to elucidate specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
- Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is unique due to its chiral configuration and specific substitution pattern.
- Similar compounds include other esters, but none with precisely the same structure.
Remember that this compound’s properties and applications are continually explored through scientific research, and new findings may emerge
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
methyl (3S)-3-amino-3-(2,5-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-4-5-9(2)10(6-8)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
PRYDUQOWDCPBKV-NSHDSACASA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)[C@H](CC(=O)OC)N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(CC(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(3,3-Dimethylbut-1-YN-1-YL)thiophen-2-YL)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13048494.png)

![tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13048517.png)
![(9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hcl](/img/structure/B13048525.png)










